molecular formula C38H72N2PdS10 B1283665 Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium CAS No. 72688-90-5

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

Cat. No.: B1283665
CAS No.: 72688-90-5
M. Wt: 984.1 g/mol
InChI Key: GKUMQKGIGICMGT-UHFFFAOYSA-J
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Description

The compound Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium (hereafter referred to as Pd(dmit)₂·TBA) consists of a Pd²⁺ center coordinated to two bidentate 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit²⁻) ligands, stabilized by the tetrabutylammonium (TBA⁺) counterion. This complex belongs to the broader class of metal-dithiolene complexes, which are renowned for their tunable electronic properties, structural versatility, and applications in conductive materials and catalysis .

Properties

IUPAC Name

palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.2C3H2S5.Pd/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-16H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUMQKGIGICMGT-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2PdS10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572873
Record name Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

984.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72688-90-5
Record name Palladium(2+) N,N,N-tributylbutan-1-aminium 2-sulfanylidene-2H-1,3-dithiole-4,5-bis(thiolate) (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Synthesis via Palladium(II) Chloride and Ligand Precursors

Reaction Overview

The most widely reported synthesis involves the reaction of palladium(II) chloride ($$ \text{PdCl}2 $$) with 1,3-dithiole-2-thione-4,5-dithiol (dmitH$$2$$) in the presence of tetrabutylammonium bromide ($$ \text{(C}4\text{H}9)_4\text{NBr} $$). The reaction proceeds under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

Key Steps:
  • Ligand Deprotonation :
    $$ \text{dmitH}2 $$ is deprotonated by tetrabutylammonium bromide in a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
    $$
    \text{dmitH}
    2 + 2 \, (\text{C}4\text{H}9)4\text{NBr} \rightarrow (\text{C}4\text{H}9)4\text{N}_2\text{dmit} + 2 \, \text{HBr}
    $$

  • Coordination with Palladium :
    The deprotonated dmit ligand reacts with $$ \text{PdCl}2 $$ to form the palladium complex:
    $$
    \text{PdCl}
    2 + 2 \, (\text{C}4\text{H}9)4\text{N}2\text{dmit} \rightarrow [(\text{C}4\text{H}9)4\text{N}]2[\text{Pd(dmit)}_2] + 2 \, \text{Cl}^-
    $$

Experimental Conditions:
Parameter Value/Detail Source
Solvent Anhydrous acetonitrile
Temperature Room temperature (20–25°C)
Reaction Time 12–24 hours
Yield 75–90%

Alternative Route Using Sodium Dithiolate (Na$$_2$$dmit)

Procedure

This method utilizes preformed sodium 1,3-dithiole-2-thione-4,5-dithiolate ($$ \text{Na}_2\text{dmit} $$) as the ligand source. The sodium salt is converted to the tetrabutylammonium derivative via cation exchange:

  • Synthesis of $$ \text{Na}2\text{dmit} $$ :
    $$ \text{Na}2\text{dmit} $$ is prepared by reducing carbon disulfide ($$ \text{CS}2 $$) with sodium in anhydrous tetrahydrofuran (THF):
    $$
    4 \, \text{Na} + 4 \, \text{CS}
    2 \rightarrow \text{Na}2\text{dmit} + \text{Na}2\text{CS}_3
    $$

  • Cation Exchange :
    $$ \text{Na}2\text{dmit} $$ is treated with tetrabutylammonium bromide in methanol:
    $$
    \text{Na}
    2\text{dmit} + 2 \, (\text{C}4\text{H}9)4\text{NBr} \rightarrow [(\text{C}4\text{H}9)4\text{N}]_2\text{dmit} + 2 \, \text{NaBr}
    $$

  • Palladium Complexation :
    The tetrabutylammonium dmit salt reacts with $$ \text{PdCl}2 $$ in a 2:1 molar ratio:
    $$
    \text{PdCl}
    2 + 2 \, [(\text{C}4\text{H}9)4\text{N}]2\text{dmit} \rightarrow [(\text{C}4\text{H}9)4\text{N}]2[\text{Pd(dmit)}_2] + 2 \, \text{Cl}^-
    $$

Advantages:
  • Higher purity due to pre-purified $$ \text{Na}_2\text{dmit} $$.
  • Scalable for industrial applications.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from hot chloroform/methanol (3:1 v/v), yielding dark purple crystals.

Spectroscopic Data:

Technique Key Findings Source
UV-Vis $$ \lambda_{\text{max}} = 520 \, \text{nm} $$ (dmit → Pd charge transfer)
IR $$ \nu(\text{C=S}) = 1050 \, \text{cm}^{-1} $$, $$ \nu(\text{Pd-S}) = 340 \, \text{cm}^{-1} $$
$$ ^1\text{H NMR} $$ $$ \delta = 0.9–1.6 \, \text{ppm} $$ (tetrabutylammonium protons)

X-ray Crystallography

Single-crystal X-ray analysis confirms a square-planar geometry around palladium, with Pd–S bond lengths of $$ 2.29 \, \text{Å} $$ and S–Pd–S bond angles of $$ 90^\circ $$.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Standard Synthesis 85 90–95 Moderate High
Na$$_2$$dmit Route 78 95–98 High Moderate

Challenges and Optimizations

  • Oxidation Sensitivity : Palladium(II) intermediates are prone to reduction; strict inert conditions are mandatory.
  • Ligand Stability : The dmit ligand decomposes above 60°C, necessitating low-temperature reactions.
  • Solvent Choice : Acetonitrile outperforms DMF in minimizing side reactions.

Industrial Applications and Patents

The compound is utilized in organic electronics (e.g., conductive polymers) and as a catalyst in cross-coupling reactions. Patent WO2021013693A1 highlights its role in synthesizing antibody-drug conjugates.

Chemical Reactions Analysis

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different palladium complexes.

    Reduction: It can be reduced to yield palladium metal and other by-products.

    Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium

This compound, commonly referred to as bis(tetrabutylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)palladium(II), is a complex compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes palladium ions coordinated with dithiole ligands and tetrabutylammonium cations. The molecular formula is C38H72N2PdS10C_{38}H_{72}N_{2}PdS_{10}, and it has a molecular weight of approximately 984.03 g/mol .

Catalysis

One of the primary applications of palladium complexes is in catalysis, particularly in organic synthesis. The compound has been utilized in:

  • Cross-Coupling Reactions : It serves as an effective catalyst in reactions such as Suzuki and Heck coupling, facilitating the formation of carbon-carbon bonds.
  • Hydrogenation Reactions : The palladium center can activate hydrogen molecules, making it useful for hydrogenation processes in the synthesis of fine chemicals and pharmaceuticals.

Electrochemistry

The compound exhibits interesting electrochemical properties, making it suitable for applications in:

  • Electrocatalysis : It can be used to enhance the efficiency of electrochemical reactions, including fuel cells and batteries.
  • Sensors : Due to its redox-active nature, it has potential applications in developing sensors for detecting various analytes.

Material Science

In material science, this palladium complex is explored for:

  • Nanostructured Materials : It can be employed in the synthesis of palladium nanoparticles, which have applications in catalysis and electronics.
  • Conductive Polymers : The compound can be integrated into polymer matrices to improve electrical conductivity.

Biological Applications

Recent studies have indicated potential biological applications:

  • Antimicrobial Activity : Research suggests that palladium complexes may exhibit antimicrobial properties, which could be harnessed for medical applications.
  • Drug Delivery Systems : The ability to modify the ligand environment allows for the design of drug delivery systems using this compound.

Case Study 1: Catalytic Activity in Cross-Coupling Reactions

A study demonstrated that this compound effectively catalyzed Suzuki coupling reactions under mild conditions. The results showed high yields of biaryl products with minimal side reactions, highlighting its efficiency as a catalyst .

Case Study 2: Electrochemical Performance

In another research project focused on electrochemical applications, this compound was incorporated into a fuel cell system. The findings revealed enhanced performance metrics compared to traditional catalysts, indicating its potential for future energy applications .

Case Study 3: Antimicrobial Properties

A recent investigation explored the antimicrobial properties of palladium complexes against various pathogens. Results indicated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antimicrobial agents .

Mechanism of Action

The mechanism of action of Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium involves its interaction with molecular targets through coordination bonds. The palladium center plays a crucial role in facilitating various chemical reactions by acting as a catalyst. The compound’s unique structure allows it to interact with different pathways, making it versatile in its applications .

Comparison with Similar Compounds

Structural Comparison with Similar Metal-dmit Complexes

Crystal Geometry

Pd(dmit)₂·TBA adopts a distorted square-planar geometry, as observed in analogous Pd-dmit complexes. For instance, C(17)H(13)NPd₂S₂₁ (a Pd-dmit derivative) crystallizes in a triclinic system with lattice parameters a = 7.804 Å, b = 36.171 Å, c = 6.284 Å, and angles α = 91.68°, β = 112.08°, γ = 88.79° . In contrast, Ni(dmit)₂·TBA (Ni analog) shows similar square-planar coordination but with shorter metal-sulfur bond lengths (Ni–S = 2.19–2.23 Å vs. Pd–S = 2.31–2.35 Å) . Platinum analogs (e.g., Pt(dmit)₂·TBA) exhibit even larger bond lengths due to the metal’s atomic radius .

Table 1: Structural Parameters of M(dmit)₂ Complexes
Metal (M) Coordination Geometry Avg. M–S Bond Length (Å) Crystal System Reference
Pd²⁺ Distorted square-planar 2.33 Triclinic
Ni²⁺ Square-planar 2.21 Triclinic
Pt²⁺ Square-planar 2.38 Not reported

Electronic and Conductivity Properties

Band Structure and Metal-Insulator Transitions

Pd(dmit)₂ complexes exhibit unique electronic behaviors. Tight-binding calculations on (SMeEt₂)[Pd(dmit)₂]₂ reveal a metal-insulator transition at 150 K, attributed to electronic correlations and dimerization effects . In contrast, Ni(dmit)₂ salts (e.g., (TBA)₂Ni(dmit)₂) display fifth-order nonlinear optical responses under laser excitation, linked to charge-transfer excitations . Platinum analogs are less studied but predicted to have broader conduction bands due to stronger spin-orbit coupling .

Conductivity

  • Pd(dmit)₂·TBA : Conductivity ranges from 10⁻² to 10² S/cm, depending on counterion and packing .
  • Ni(dmit)₂·TBA : Lower conductivity (10⁻⁴–10⁻¹ S/cm), attributed to reduced π-d orbital overlap .

Thermal Stability and Decomposition Kinetics

Thermogravimetric analysis (TGA) of [Et₄N]₂[Pd(dmit)₂] shows decomposition onset at ~220°C, while [Et₄N]₂[Ni(dmit)₂] decomposes at ~200°C, indicating higher thermal stability for Pd complexes . The decomposition pathway involves ligand degradation and counterion evaporation, with Pd complexes forming more stable metal sulfides .

Biological Activity

Palladium(2+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is a complex that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.

  • Molecular Formula : C16H24PdS4
  • Molecular Weight : 984.1 g/mol .

The biological activity of palladium complexes often involves interactions with cellular components such as DNA. Studies suggest that these complexes may induce cytotoxic effects through mechanisms distinct from traditional chemotherapeutics like cisplatin. Specifically, palladium complexes can intercalate into DNA, leading to structural changes that trigger apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of palladium(II) complexes, including those with dithiocarbamate ligands:

  • Cytotoxicity Studies :
    • A study reported that new palladium(II) complexes exhibited significant cytotoxic effects against various cancer cell lines, including human gastric carcinoma (AGS), esophageal squamous cell carcinoma (Kyse-30), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were found to be lower than those for cisplatin, indicating enhanced potency .
    • The complexes caused G2/M phase arrest in AGS and HepG2 cells and S phase arrest in Kyse-30 cells, demonstrating their ability to disrupt the cell cycle and induce apoptosis .
  • Case Study :
    • In a specific case involving pancreatic adenocarcinoma (SNU-2469), the complex [Pd(bit-dtc)2(dppe)] showed an IC50 value of 5.067 μM, underscoring its potential as an effective anticancer agent .

Antimicrobial Activity

Palladium complexes have also been evaluated for their antimicrobial properties:

  • Bacterial Strains Tested :
    • The synthesized Pd(II) complexes were tested against Staphylococcus aureus and Escherichia coli. Results indicated notable antimicrobial activity, suggesting that these complexes could serve as potential alternatives to conventional antibiotics .

Summary of Findings

Biological Activity Cell Lines Tested IC50 Values (μM) Mechanism
AnticancerAGS< 0.68G2/M Phase Arrest
HepG2< 0.78G2/M Phase Arrest
Kyse-30< 0.94S Phase Arrest
AntimicrobialS. aureusNot specifiedDisruption of Bacterial Growth
E. coliNot specifiedDisruption of Bacterial Growth

Q & A

Q. What are the optimized synthetic routes for preparing palladium(II) complexes with 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit) ligands?

The synthesis typically involves stepwise ligand assembly and metal coordination. A three-step protocol from carbon disulfide can generate the dmit ligand precursor, followed by reaction with Pd(II) salts under inert conditions. Key steps include:

  • Ligand purification via recrystallization (melting point: 181°C, decomposition) to ensure purity .
  • Metal coordination in anhydrous solvents (e.g., acetonitrile) with stoichiometric control to avoid side products like polymeric species .
  • Counterion exchange (e.g., tetrabutylammonium) to stabilize the complex and enhance solubility .

Q. How do counterions like tetrabutylazanium influence the structural and electronic properties of Pd-dmit complexes?

Tetrabutylammonium (TBA⁺) acts as a bulky counterion to prevent anion aggregation, enabling isolation of discrete [Pd(dmit)₂]²⁻ units. Structural studies (e.g., XRD) reveal:

  • Layered or columnar packing in crystals, depending on counterion size .
  • Enhanced solubility in polar aprotic solvents (e.g., DMF, MeCN), facilitating electrochemical studies .
  • Minimal electronic interference with the Pd-dmit core, preserving intrinsic conductivity and redox activity .

Q. What spectroscopic and crystallographic methods are critical for characterizing Pd-dmit complexes?

  • X-ray diffraction (XRD): Resolves coordination geometry (e.g., square-planar Pd²⁺) and ligand bonding modes (κ²-S,S′) .
  • IR/Raman spectroscopy: Identifies C–S and S–S stretching vibrations (500–700 cm⁻¹) to confirm ligand integrity .
  • Thermogravimetric analysis (TGA): Assesses thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and adsorption behavior of Pd-dmit complexes on TiO₂ surfaces?

Density functional theory (DFT) reveals:

  • Charge transfer from the Pd-dmit complex to TiO₂(101) surfaces, driven by sulfur-mediated interactions .
  • Adsorption geometry (e.g., flat vs. vertical ligand orientation) impacts conductivity and catalytic activity .
  • Frontier molecular orbitals (HOMO-LUMO gaps) correlate with experimental UV-Vis spectra and redox potentials .

Q. What causes discrepancies in electrical conductivity measurements among Pd-dmit complexes with similar structures?

Contradictions arise from:

  • Crystal packing: Columnar stacks (e.g., [Ni(dmit)₂] salts) enable higher conductivity than layered arrangements .
  • Counterion effects: Bulky cations (e.g., TBA⁺) disrupt intermolecular orbital overlap, reducing conductivity .
  • Doping/defects: Trace oxygen or moisture can alter charge-carrier density, requiring strict inert handling .

Q. How do magnetic properties of Pd-dmit complexes correlate with structural phase transitions?

  • Antiferromagnetic coupling is observed in dimerized [Pd(dmit)₂]²⁻ units due to π-π interactions between ligands .
  • Phase transitions (e.g., monoclinic to orthorhombic) at low temperatures (<100 K) alter magnetic susceptibility, detectable via SQUID magnetometry .

Q. What strategies improve the thermoelectric performance of Pd-dmit-based materials?

  • Ligand functionalization: Introducing electron-withdrawing groups (e.g., –NO₂) enhances Seebeck coefficients .
  • Dimensional control: 2D polymeric networks (e.g., [Pd(dmit)]ₙ) optimize carrier mobility and reduce thermal conductivity .
  • Hybrid composites: Combining Pd-dmit complexes with conductive polymers (e.g., PEDOT:PSS) balances electrical and thermal properties .

Methodological Tables

Property Technique Key Findings Reference
Crystal structureSingle-crystal XRDTriclinic/monoclinic packing with TBA⁺ spacers
Electronic structureDFT calculationsCharge transfer to TiO₂ surfaces
Magnetic susceptibilitySQUID magnetometryAntiferromagnetic coupling below 50 K
Thermal stabilityTGADecomposition onset at 220°C

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